molecular formula C13H13BrO6 B12731992 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone CAS No. 121980-57-2

5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone

Cat. No.: B12731992
CAS No.: 121980-57-2
M. Wt: 345.14 g/mol
InChI Key: AZSQGLFNALCSCX-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone is an organic compound that belongs to the class of furanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromo group to the aromatic ring.

    Methoxylation: Introduction of methoxy groups through methylation reactions.

    Furanone Formation: Cyclization to form the furanone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the bromo group or other functional groups.

    Substitution: Replacement of the bromo group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated compounds.

    Substitution: Formation of substituted furanones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets.

Medicine

In medicine, derivatives of furanones are often explored for their therapeutic potential. This compound could be a candidate for drug development studies.

Industry

In industry, furanones are used in the production of polymers, resins, and other materials. This compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromo-5-methoxyphenoxy)-2(5H)-furanone
  • 5-(2-Bromo-3-(methoxymethoxy)phenoxy)-2(5H)-furanone
  • 5-(2-Bromo-5-methoxy-3-(methoxy)phenoxy)-2(5H)-furanone

Uniqueness

The uniqueness of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can affect its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

121980-57-2

Molecular Formula

C13H13BrO6

Molecular Weight

345.14 g/mol

IUPAC Name

2-[2-bromo-5-methoxy-3-(methoxymethoxy)phenoxy]-2H-furan-5-one

InChI

InChI=1S/C13H13BrO6/c1-16-7-18-9-5-8(17-2)6-10(13(9)14)19-12-4-3-11(15)20-12/h3-6,12H,7H2,1-2H3

InChI Key

AZSQGLFNALCSCX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC(=C1)OC)OC2C=CC(=O)O2)Br

Origin of Product

United States

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